![molecular formula C11H10BrN5O4 B11535779 4-amino-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11535779.png)
4-amino-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a hydrazide group, and a brominated phenyl group, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves a multi-step process:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Condensation Reaction: The final step involves the condensation of the brominated phenyl compound with the oxadiazole derivative in the presence of a suitable condensing agent, such as acetic acid or sulfuric acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro or oxadiazole groups, potentially leading to amines or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in antimicrobial and anticancer research. Its ability to interact with biological macromolecules, such as proteins and DNA, makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. The presence of the oxadiazole ring is particularly interesting due to its known bioactivity, including anti-inflammatory and analgesic properties.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. Its brominated phenyl group also makes it useful in flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-amino-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The oxadiazole ring can also interact with nucleic acids, potentially disrupting DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide
- 4-amino-N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide
- 4-amino-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-4-phenyl-1,2,3-triazole-5-carbohydrazide
Uniqueness
The uniqueness of 4-amino-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide lies in its specific combination of functional groups The presence of the oxadiazole ring, brominated phenyl group, and hydrazide moiety provides a distinct set of chemical properties and reactivity patterns
Propiedades
Fórmula molecular |
C11H10BrN5O4 |
|---|---|
Peso molecular |
356.13 g/mol |
Nombre IUPAC |
4-amino-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C11H10BrN5O4/c1-20-7-3-5(2-6(12)9(7)18)4-14-15-11(19)8-10(13)17-21-16-8/h2-4,18H,1H3,(H2,13,17)(H,15,19)/b14-4+ |
Clave InChI |
KYGSGVRYCHTHJL-LNKIKWGQSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=NON=C2N)Br)O |
SMILES canónico |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=NON=C2N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-di(naphthalen-2-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11535704.png)
![N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11535706.png)
![2-(2,3-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11535712.png)
![N'-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide](/img/structure/B11535714.png)
![ethyl (5Z)-2-methyl-5-(naphthalen-1-ylimino)-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11535718.png)
![(3E)-3-[(2-Iodophenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B11535730.png)

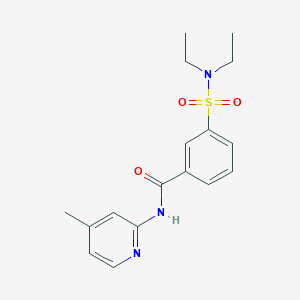
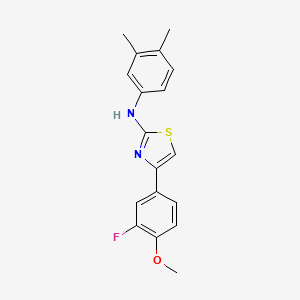
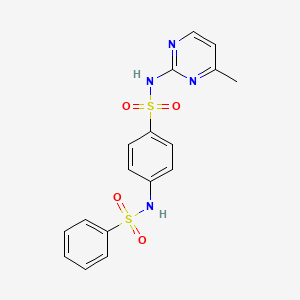
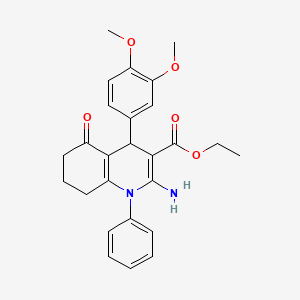
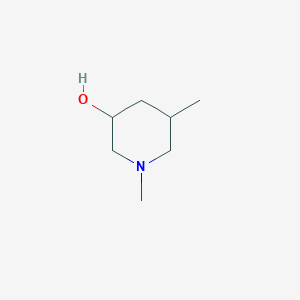
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11535772.png)
![1,5-dimethyl-4-({(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11535776.png)
